molecular formula C14H23BrOSi B060764 (2-Bromophenethoxy)(tert-butyl)dimethylsilane CAS No. 181021-20-5

(2-Bromophenethoxy)(tert-butyl)dimethylsilane

Cat. No. B060764
M. Wt: 315.32 g/mol
InChI Key: PHFIKLUHTYXQSP-UHFFFAOYSA-N
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Description

“(2-Bromophenethoxy)(tert-butyl)dimethylsilane” is a silane derivative . It has been used in the synthesis of 4-(3-hydroxypropyl)-4’-methyl-2,2’-bipyridine .


Synthesis Analysis

This compound has been used as a reagent in the synthesis of 4-(3-hydroxypropyl)-4’-methyl-2,2’-bipyridine .


Molecular Structure Analysis

The molecular weight of “(2-Bromophenethoxy)(tert-butyl)dimethylsilane” is 315.33 . The InChI code for this compound is 1S/C14H23BrOSi/c1-14(2,3)17(4,5)16-11-10-12-8-6-7-9-13(12)15/h6-9H,10-11H2,1-5H3 .


Chemical Reactions Analysis

“(2-Bromophenethoxy)(tert-butyl)dimethylsilane” has been used as a reagent for the selective N-alkylation of 5-piperazin-1-yl-1H-indole and (1H-indol-2-yl)-piperazin-1-yl-methanone .


Physical And Chemical Properties Analysis

“(2-Bromophenethoxy)(tert-butyl)dimethylsilane” is a liquid at room temperature . It has a molecular weight of 315.33 and a density of 1.115 g/mL at 25 °C .

Scientific Research Applications

  • Palladium-Catalyzed Intra/Intermolecular Cascade Cross Couplings : A study by Demircan (2014) in "Molecules" explored palladium-catalyzed intra-intermolecular cascade cross-couplings involving similar compounds. This research indicates the utility of such compounds in complex organic synthesis and the creation of novel molecules (Demircan, 2014).

  • Brightness Emission-Tuned Nanoparticles : Fischer, Baier, and Mecking (2013) in the "Journal of the American Chemical Society" described the use of similar compounds in the synthesis of nanoparticles. This application is significant in the development of materials with specific optical properties (Fischer, Baier, & Mecking, 2013).

  • Synthesis of Chiral Compounds : The synthesis and study of chiral compounds using related molecules were explored by Akther et al. (2017) in the "European Journal of Organic Chemistry." This research highlights the role of such compounds in stereochemical studies and chiral molecule synthesis (Akther et al., 2017).

  • Photoinitiators in Polymer Chemistry : Karahan et al. (2014) in "Journal of Photochemistry and Photobiology A-chemistry" discussed the synthesis of photoinitiators from related compounds. This application is crucial in the field of photopolymerization and material science (Karahan et al., 2014).

  • Palladium-Catalyzed Cross-Couplings in Aqueous Phase : DeVasher, Moore, and Shaughnessy (2004) in "The Journal of Organic Chemistry" presented the use of water-soluble alkylphosphines in palladium-catalyzed cross-couplings of aryl bromides. This study is relevant to green chemistry and sustainable chemical processes (DeVasher, Moore, & Shaughnessy, 2004).

Safety And Hazards

This compound is classified under GHS07 for safety. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes into contact with the skin, wash with plenty of soap and water. Wear protective gloves, clothing, eye protection, and face protection when handling this compound. If it gets into the eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-(2-bromophenyl)ethoxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BrOSi/c1-14(2,3)17(4,5)16-11-10-12-8-6-7-9-13(12)15/h6-9H,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFIKLUHTYXQSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BrOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444525
Record name [2-(2-Bromophenyl)ethoxy](tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromophenethoxy)(tert-butyl)dimethylsilane

CAS RN

181021-20-5
Record name [2-(2-Bromophenyl)ethoxy](tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Patel - 2022 - search.proquest.com
We hereby report the development of the novel photochemical approach to the induction of nucleophilic substitution reactions. This strategy employs a light-activated leaving group …
Number of citations: 0 search.proquest.com
K Li, JF Li, B Yin, F Zeng - ChemCatChem, 2022 - Wiley Online Library
A family of air‐ and moisture‐stable NNN pincer ruthenium(II) complexes with a pendant OH were developed, which exhibit unprecedented high reactivity and selectivity in N‐…
D under Rule - researchgate.net
(57) Abstract: Disclosed are compounds of Formula (I):(Formula (I)) and pharmaceutically acceptable salts thereof, wherein A, Ra, R1, R2, R3, R4, R6, w and nl are defined and …
Number of citations: 9 www.researchgate.net

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